BODIPY FL Hydrazide
Overview
Description
BODIPY FL Hydrazide is a green-fluorescent dye known for its high fluorescence quantum yield and photostability. It is widely used in various scientific fields due to its ability to react with aldehyde and ketone groups on polysaccharides and glycoproteins, forming a reversible Schiff base product. This compound is particularly valuable in fluorescence microscopy, flow cytometry, and other fluorescence-based assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
BODIPY FL Hydrazide can be synthesized by reacting the corresponding 2,2’-dipyrromethene derivatives with boron trifluoride-diethyl ether complex in the presence of triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . The synthesis involves the formation of a dipyrromethene precursor, which is then reacted with boron trifluoride to yield the BODIPY core structure. The hydrazide functional group is introduced through subsequent reactions with hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified using chromatographic techniques to remove any impurities and achieve the desired fluorescence properties .
Chemical Reactions Analysis
Types of Reactions
BODIPY FL Hydrazide undergoes several types of chemical reactions, including:
Condensation Reactions: Reacts with aldehyde and ketone groups to form Schiff bases.
Reduction Reactions: The Schiff base product can be reduced using agents like sodium borohydride or sodium cyanoborohydride to form stable linkages.
Oxidation Reactions: BODIPY-based hydrazines can undergo oxidation, which affects their fluorescence properties.
Common Reagents and Conditions
Condensation: Typically involves aldehydes or ketones in an aqueous or organic solvent.
Reduction: Sodium borohydride or sodium cyanoborohydride in an appropriate solvent.
Oxidation: Various oxidizing agents can be used depending on the desired outcome
Major Products
The major products formed from these reactions include stable hydrazone linkages and modified BODIPY derivatives with altered fluorescence properties .
Scientific Research Applications
BODIPY FL Hydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which BODIPY FL Hydrazide exerts its effects involves the formation of a Schiff base with aldehyde or ketone groups. This reaction is reversible, but the product can be stabilized through reduction. The fluorescence properties of this compound are influenced by its chemical environment, making it a valuable tool for detecting changes in the local chemical environment .
Comparison with Similar Compounds
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another green-fluorescent dye with similar excitation and emission properties but different chemical reactivity.
Alexa Fluor 488: A highly water-soluble dye with similar fluorescence properties but different applications due to its hydrophilicity.
Rhodamine B: A red-fluorescent dye with different excitation and emission wavelengths but used in similar fluorescence-based applications.
Uniqueness
BODIPY FL Hydrazide is unique due to its high fluorescence quantum yield, photostability, and ability to form stable linkages with aldehyde and ketone groups. These properties make it particularly valuable in applications requiring long-term fluorescence stability and sensitivity to chemical changes .
Properties
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2N4O/c1-9-7-10(2)20-13(9)8-12-4-3-11(5-6-14(22)19-18)21(12)15(20,16)17/h3-4,7-8H,5-6,18H2,1-2H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYHYVNCFIXKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NN)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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